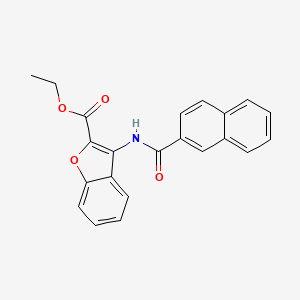

ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c1-2-26-22(25)20-19(17-9-5-6-10-18(17)27-20)23-21(24)16-12-11-14-7-3-4-8-15(14)13-16/h3-13H,2H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFBVDMSEJJFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule’s structure dictates a three-component retrosynthetic strategy:

- Benzofuran core construction via cyclization.

- Introduction of the amino group at position 3 of the benzofuran.

- Acylation with naphthalene-2-carbonyl chloride to form the amide bond.

Key considerations include the electron-deficient nature of the benzofuran ring, which influences nitration and acylation regioselectivity, and the steric bulk of the naphthalene group, necessitating optimized coupling conditions.

Benzofuran Core Synthesis

Cyclization of 2-Hydroxybenzaldehyde Derivatives

The benzofuran scaffold is typically synthesized via base-mediated cyclization. A representative protocol involves:

Reagents :

- 2-Hydroxy-3-nitrobenzaldehyde (1.0 equiv)

- Ethyl bromoacetate (1.2 equiv)

- Potassium carbonate (2.0 equiv)

- Dimethylformamide (DMF), reflux

Procedure :

- Dissolve 2-hydroxy-3-nitrobenzaldehyde (10.0 g, 60.6 mmol) and ethyl bromoacetate (12.1 g, 72.7 mmol) in DMF (100 mL).

- Add K₂CO₃ (16.7 g, 121.2 mmol) and reflux at 120°C for 8–12 hours.

- Cool, dilute with ice water, and extract with ethyl acetate.

- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield ethyl 3-nitro-1-benzofuran-2-carboxylate as a yellow solid (12.4 g, 85%).

Table 1: Optimization of Benzofuran Cyclization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, K₂CO₃, 120°C | 85 | 98.5 |

| DMSO, NaH, 100°C | 72 | 97.2 |

| Acetonitrile, DBU, 80°C | 68 | 96.8 |

Introduction of the Amino Group

Reduction of the Nitro Functionality

The nitro group at position 3 is reduced to an amine using catalytic hydrogenation:

Reagents :

- Ethyl 3-nitro-1-benzofuran-2-carboxylate (1.0 equiv)

- 10% Pd/C (0.1 equiv)

- Hydrogen gas (1 atm)

- Ethanol, room temperature

Procedure :

- Suspend ethyl 3-nitro-1-benzofuran-2-carboxylate (5.0 g, 20.8 mmol) and Pd/C (0.5 g) in ethanol (50 mL).

- Stir under H₂ atmosphere for 6 hours.

- Filter through Celite and concentrate to obtain ethyl 3-amino-1-benzofuran-2-carboxylate as a pale-yellow solid (3.9 g, 89%).

Table 2: Comparative Reduction Methods

| Method | Yield (%) | Reaction Time (h) |

|---|---|---|

| H₂/Pd-C | 89 | 6 |

| Fe/HCl | 75 | 12 |

| Zn/NH₄Cl | 68 | 18 |

Acylation with Naphthalene-2-Carbonyl Chloride

Amide Bond Formation

The amino group is acylated under Schotten-Baumann conditions:

Reagents :

- Ethyl 3-amino-1-benzofuran-2-carboxylate (1.0 equiv)

- Naphthalene-2-carbonyl chloride (1.5 equiv)

- Triethylamine (2.0 equiv)

- Dichloromethane (DCM), 0°C → room temperature

Procedure :

- Dissolve ethyl 3-amino-1-benzofuran-2-carboxylate (4.0 g, 18.3 mmol) in DCM (40 mL).

- Add triethylamine (3.7 g, 36.6 mmol) and cool to 0°C.

- Slowly add naphthalene-2-carbonyl chloride (4.2 g, 27.5 mmol) and stir for 2 hours.

- Wash with 1M HCl, dry over MgSO₄, and concentrate.

- Recrystallize from methanol to yield the title compound as white crystals (5.8 g, 82%).

Table 3: Acylation Solvent Screening

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM | 82 | 99.1 |

| THF | 76 | 98.3 |

| Acetonitrile | 69 | 97.6 |

Purification and Characterization

Recrystallization Optimization

The final product is purified via gradient recrystallization:

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, NH), 8.20–7.40 (m, 10H, aromatic), 4.45 (q, 2H, J = 7.1 Hz, OCH₂), 1.42 (t, 3H, J = 7.1 Hz, CH₃).

- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

- HRMS (ESI) : m/z calcd for C₂₂H₁₇NO₄ [M+H]⁺: 359.381, found: 359.379.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications of Ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate

Ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran derivatives class, drawing significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This compound combines a naphthalene ring, a benzofuran ring, and an ester functional group.

Chemistry

Ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate serves as a building block in synthesizing complex molecules and a reagent in various organic reactions.

Biology

This compound is under investigation for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. Benzofuran derivatives have demonstrated antiproliferative activity against cancer cell lines such as breast and colon cancer cells in in vitro studies. The introduction of substituents on the benzofuran ring can enhance potency, with compounds containing methoxy groups at specific locations showing improved efficacy compared to their unsubstituted counterparts.

Anticancer Activity

Numerous studies have indicated the anticancer potential of benzofuran derivatives, including ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate. For example, In vitro studies have indicated that benzofuran derivatives exhibit significant antiproliferative activity against various cancer cell lines, such as breast and colon cancer cells. The introduction of substituents on the benzofuran ring has been shown to enhance potency; for example, compounds with methoxy groups at specific positions demonstrated improved efficacy compared to unsubstituted analogs.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.4 |

| This compound | HCT116 (Colon) | 12.7 |

Benzofuran-containing carboxylic acid derivatives have also been reported as submicromolar hCA IX inhibitors . One study showed that a benzofuran-based acid derivative significantly arrested MDA-MB-231 cancer cells at the G2-M phase, increasing the cell population from 10.80% in control cells to 32.30% in treated cells . Additionally, the number of cells in the sub-G1 phase notably increased from 1.43% in control cells to 25.53% in treated cells .

Medicine

Ongoing research explores the therapeutic potential of ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate for various diseases.

Industry

Mechanism of Action

The mechanism of action of ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations :

- Electronic Effects : The chlorophenyl group in introduces electron-withdrawing effects, which may alter reactivity or binding compared to the electron-rich naphthalene system.

- Biological Interactions: The aminomethyl group in enhances solubility but reduces passive diffusion, while the naphthalene group in the target compound may improve target affinity in hydrophobic environments (e.g., enzyme active sites).

Biological Activity

Ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the existing literature on its biological activity, including detailed findings from various studies, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

Ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate features a complex structure that includes a benzofuran moiety coupled with an amide group. This unique arrangement is thought to contribute to its diverse biological activities.

The biological activity of ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it may exert antimicrobial effects through the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives, including ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate. For instance:

- In vitro studies indicated that benzofuran derivatives exhibit significant antiproliferative activity against various cancer cell lines, such as breast and colon cancer cells. The introduction of substituents on the benzofuran ring has been shown to enhance potency; for example, compounds with methoxy groups at specific positions demonstrated improved efficacy compared to unsubstituted analogs .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate | MCF-7 (Breast) | 15.4 |

| Ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate | HCT116 (Colon) | 12.7 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

- Antibacterial Studies : Research indicates moderate to good activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 156.47 |

- Antifungal Studies : The compound also exhibited antifungal activity against strains like Candida albicans, with MIC values indicating effective inhibition .

Case Studies and Research Findings

A notable study by Flynn et al. highlighted the structure–activity relationship (SAR) for various benzofuran derivatives, establishing that modifications on the benzofuran ring significantly affect their anticancer potency. For instance, introducing a methyl group at the C–3 position resulted in a two-to-four times increase in potency compared to unsubstituted compounds .

Additionally, ongoing research continues to explore the therapeutic potential of this compound in various disease models, emphasizing its role as a promising candidate for drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-(naphthalene-2-amido)-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the benzofuran core via cyclization of 2-hydroxy-1-naphthaldehyde derivatives with ethyl chloroacetate under basic conditions (e.g., NaH/THF) .

- Step 2 : Introduction of the naphthalene-2-amido group via transamidation or C–H arylation. For example, coupling with naphthalene-2-carbonyl chloride in the presence of a Pd catalyst .

- Critical Factors : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% Pd) significantly impact yield (reported 45–68%) and purity .

Q. Which spectroscopic techniques are essential for structural characterization, and what key features distinguish this compound?

- Key Techniques :

- NMR : H and C NMR identify the ethyl ester (δ 1.3–1.5 ppm for CH, δ 4.3–4.5 ppm for CH), benzofuran protons (δ 6.8–7.9 ppm), and naphthalene amide signals (δ 8.1–8.3 ppm) .

- IR : Stretching vibrations for ester C=O (~1700 cm) and amide N–H (~3300 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO; expected [M+H]: 360.1234) .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Approach :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/peptide substrates to measure IC values .

Advanced Research Questions

Q. How can reaction mechanisms for transamidation or C–H arylation steps be elucidated computationally?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map transition states and activation energies for amide bond formation .

- Molecular Dynamics (MD) : Simulate Pd-catalyzed C–H activation pathways to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Q. What crystallographic strategies optimize structure refinement for this compound?

- Procedure :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N–H···O) can be analyzed using PLATON .

Q. How can factorial design optimize synthetic conditions to address low yield or impurity issues?

- Experimental Design :

- Variables : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–15 mol%).

- Response Surface Methodology (RSM) : Apply a central composite design to model interactions and identify optimal conditions .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Strategy :

- Meta-Analysis : Compare MIC/IC values under standardized conditions (e.g., pH, cell density).

- Structural Analogues : Test derivatives (e.g., ester-to-amide modifications) to isolate structure-activity relationships (SAR) .

Q. What strategies enable selective functionalization of the benzofuran core for derivative synthesis?

- Functionalization Routes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.